molecular formula C12H8N6O B3042055 4,4'-Diazidodiphenyl ether CAS No. 48180-65-0

4,4'-Diazidodiphenyl ether

Cat. No.: B3042055
CAS No.: 48180-65-0
M. Wt: 252.23 g/mol
InChI Key: BVKCTCWYHGXELK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’-Diazidodiphenyl ether is an organic compound characterized by the presence of two azide groups attached to a diphenyl ether backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Diazidodiphenyl ether typically involves the diazotization of 4,4’-diamino diphenyl ether followed by azidation. The process begins with the reaction of 4,4’-diamino diphenyl ether with sodium nitrite in the presence of hydrochloric acid to form the diazonium salt. This intermediate is then treated with sodium azide to yield 4,4’-Diazidodiphenyl ether .

Industrial Production Methods: Industrial production methods for 4,4’-Diazidodiphenyl ether are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4,4’-Diazidodiphenyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Sodium azide, hydrochloric acid, and sodium nitrite.

    Reduction Reactions: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Cycloaddition Reactions: Copper(I) catalysts for Huisgen cycloaddition.

Major Products:

    Substitution Reactions: Amines or substituted diphenyl ethers.

    Reduction Reactions: 4,4’-Diamino diphenyl ether.

    Cycloaddition Reactions: Triazole derivatives.

Scientific Research Applications

4,4’-Diazidodiphenyl ether has a wide range of applications in scientific research:

Comparison with Similar Compounds

    4,4’-Diamino diphenyl ether: Similar structure but with amino groups instead of azide groups.

    4,4’-Dinitro diphenyl ether: Contains nitro groups instead of azide groups.

    4,4’-Dihydroxy diphenyl ether: Features hydroxyl groups instead of azide groups.

Uniqueness: 4,4’-Diazidodiphenyl ether is unique due to the presence of azide groups, which impart distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

1-azido-4-(4-azidophenoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N6O/c13-17-15-9-1-5-11(6-2-9)19-12-7-3-10(4-8-12)16-18-14/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVKCTCWYHGXELK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=[N+]=[N-])OC2=CC=C(C=C2)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

48180-65-0
Record name 4,4'-Diazidodiphenyl ether
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4'-Diazidodiphenyl ether
Reactant of Route 2
4,4'-Diazidodiphenyl ether
Reactant of Route 3
Reactant of Route 3
4,4'-Diazidodiphenyl ether
Reactant of Route 4
4,4'-Diazidodiphenyl ether
Reactant of Route 5
Reactant of Route 5
4,4'-Diazidodiphenyl ether
Reactant of Route 6
Reactant of Route 6
4,4'-Diazidodiphenyl ether

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.